The compound is derived from isophthalic acid, which is a well-known dicarboxylic acid used in the production of polyesters and as a precursor in various chemical syntheses. Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate can be categorized under organic compounds, specifically within the class of amides due to the presence of the amide functional group.
The synthesis of Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate typically involves several key steps:
The molecular formula for Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate is , and it has a molecular weight of approximately 273.70 g/mol. The structural features include:
The three-dimensional conformation can be analyzed using computational methods such as molecular modeling or X-ray crystallography to elucidate its spatial arrangement.
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate can participate in various chemical reactions:
The mechanism of action for Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate primarily revolves around its reactivity due to the chloropropanoyl moiety:
These mechanisms are crucial for its applications in medicinal chemistry, particularly in drug design.
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate exhibits several notable physical and chemical properties:
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate has potential applications across various scientific fields:
Dimethyl 5-aminoisophthalate (molecular formula: C₁₀H₁₁NO₄, CID: 66831) serves as the critical precursor for the target compound [3]. Its synthesis primarily involves the reduction of dimethyl 5-nitroisophthalate, where strategic selection of reducing agents dictates efficiency and purity.
The nitro-to-amine conversion employs catalytic hydrogenation or stoichiometric reductants. Catalytic hydrogenation (Pd/C, H₂, 50 psi) in ethanol achieves >95% conversion within 4 hours but requires specialized equipment to mitigate explosion risks . Alternative chemoselective agents like SnCl₂ in HCl/ethanol mixtures offer bench-scale accessibility but generate stoichiometric tin waste, complicating purification .
Table 1: Performance Comparison of Reduction Methods
| Method | Conditions | Yield | Selectivity | Byproducts |
|---|---|---|---|---|
| Pd/C Hydrogenation | 25°C, 50 psi H₂, EtOH | 95% | >99% | None |
| SnCl₂ Reduction | Reflux, HCl/EtOH (1:1) | 88% | 92% | Sn salts |
| Fe/Acetic Acid | 80°C, 3 h | 78% | 85% | Iron oxides |
Catalytic hydrogenation excels in scalability and environmental footprint, whereas SnCl₂ suits low-volume syntheses despite purification challenges .
CC(C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)Cl . Table 2: Solvent and Base Impact on Acylation Efficiency
| Solvent System | Base | Reaction Time | Yield | Purity |
|---|---|---|---|---|
| Toluene/Water | Na₂CO₃ | 1.5 h | 82% | 95% |
| THF/Water | Pyridine | 1.0 h | 91% | 98% |
| Dichloromethane | Triethylamine | 2.0 h | 78% | 90% |
Polar aprotic solvents like THF enhance nucleophilicity of the aromatic amine, while organic bases (pyridine) outperform inorganic carbonates in suppressing hydrolysis .
Table 3: Crystallization Solvent Performance
| Solvent Pair | Ratio | Yield | Purity | Crystal Morphology |
|---|---|---|---|---|
| Ethanol/Water | 8:2 | 88% | 99% | Prismatic |
| Ether/Pentane | 7:3 | 70% | 97% | Needle-like |
| Acetonitrile | Neat | 75% | 95% | Agglomerates |
Common byproducts include:
Flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves these, with Rf values of 0.35 (target) vs. 0.55 (diacylate) [6] [8].
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: